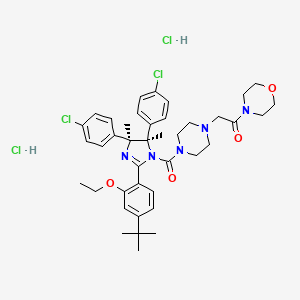
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.
Aplicaciones Científicas De Investigación
Restoration of p53 Activity
Research indicates that restoring p53 activity through the inhibition of the p53-MDM2 interaction is a promising approach for cancer treatment. Compounds like RG7388 and RG7112 have been developed, targeting this interaction. RG7388, in particular, has demonstrated superior potency and selectivity, marking a significant advancement in this field (Ding et al., 2013).
Discovery of Novel Inhibitors
Novel classes of inhibitors, like dihydroisoquinolinones, have been discovered, offering a new approach to blocking the p53-MDM2 interaction. These inhibitors exhibit significant cellular activity and present a unique binding mode to MDM2, highlighting the diversity in potential treatments (Gessier et al., 2015).
Natural Product Inhibitors
Natural products such as chlorofusin have been identified as inhibitors of the MDM2-p53 interaction. Chlorofusin's complex structure and interaction with MDM2 offer insights into developing new inhibitors with similar biological effects (Clark et al., 2009).
Development of MDM2 Inhibitors
The development of MDM2 inhibitors like NVP-CGM097, which is undergoing clinical trials, reflects significant progress in this field. These inhibitors demonstrate strong potential for treating cancer by targeting the p53:MDM2 interaction, emphasizing their importance in cancer therapy (Holzer et al., 2015).
Protein Engineering and Molecular Dynamics
Studies have explored the conformational states of MDM2 and its interaction with inhibitors. These research efforts reveal that MDM2's unstable elements can be targeted more efficiently, offering alternative approaches to developing MDM2-p53 association inhibitors (Bista et al., 2013).
Propiedades
Fórmula molecular |
C40H51Cl4N5O4 |
|---|---|
Peso molecular |
807.68 |
Nombre IUPAC |
2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
InChI |
InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



